4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
CAS No.: 295361-93-2
Cat. No.: VC7389707
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 295361-93-2 |
|---|---|
| Molecular Formula | C16H13ClN2O2S |
| Molecular Weight | 332.8 |
| IUPAC Name | 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20) |
| Standard InChI Key | JDDFBTBGQXKWDE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
The compound features a benzothiazole core substituted with an ethoxy group at the 6-position and a benzamide moiety at the 2-position, with a chlorine atom at the para position of the benzamide ring. The IUPAC name, 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, reflects this substitution pattern. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.8 g/mol |
| logP | Not Available |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 73.3 Ų |
The SMILES notation and InChIKey provide unambiguous identifiers for computational and experimental studies.
Synthesis and Optimization Strategies
General Synthesis Pathways
Benzothiazole derivatives are typically synthesized via cyclization reactions. For 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, a plausible route involves:
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Ethoxylation: Introduction of the ethoxy group to 6-aminobenzothiazole using ethyl bromide in the presence of a base.
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Amidation: Reaction with 4-chlorobenzoyl chloride under Schotten-Baumann conditions to form the benzamide linkage.
Patent literature describes analogous syntheses where benzothiazole intermediates are treated with acyl chlorides in dichloromethane, yielding substituted benzamides in 60–75% efficiency .
Challenges in Purification
The compound’s low solubility in aqueous media ( ≈ -4.8 for analogs) complicates purification . Techniques such as column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures are recommended.
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Antimicrobial Effects
Benzothiazole derivatives inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), reducing inflammation. Antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) has been reported for chlorinated benzothiazoles, likely due to membrane disruption.
Comparative Analysis with Structural Analogs
4-Chloro-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Nitrobenzamide
This analog (CAS No. 3721-3778) differs by a nitro group at the benzamide’s 2-position, increasing molecular weight to 377.8 g/mol . The nitro group enhances electrophilicity, potentially improving DNA alkylation capacity but reducing metabolic stability .
4-Chloro-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Benzamide
The tetrahydrobenzothiazole core in this analog improves solubility ( = -3.2) and bioavailability, making it preferable for in vivo studies.
Applications in Drug Development and Material Science
Medicinal Chemistry
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Lead Optimization: The ethoxy group’s electron-donating effects may enhance metabolic stability compared to methoxy analogs.
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Prodrug Design: Esterification of the benzamide could improve membrane permeability .
Material Science
Benzothiazoles are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The chlorine atom in this compound may tune emission spectra for optoelectronic applications.
Future Research Directions
Priority Areas
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Synthetic Methodology: Develop one-pot syntheses to reduce step count and improve yields.
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Biological Screening: Evaluate anticancer activity in NCI-60 cell lines and toxicity in zebrafish models .
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Crystallography: Determine X-ray structures to guide structure-based drug design.
Computational Studies
Molecular dynamics simulations could predict binding modes to ubiquitin ligase E3 (e.g., MDM2), identifying critical residues for interaction .
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